molecular formula C9H7BrClN3 B12985591 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine

1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine

Cat. No.: B12985591
M. Wt: 272.53 g/mol
InChI Key: USCCLMIFBNSGMT-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that contains bromine, chlorine, and a cyclopropyl group attached to an imidazo[1,5-a]pyrazine scaffold.

Preparation Methods

The synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine typically involves multiple steps. One common method includes the reaction of 4,5-dichloroimidazole with 2-bromoacetone to form 3-bromo-4,5-dichloroimidazole. This intermediate is then subjected to a catalytic chlorination reaction using copper(II) chloride in acetone to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine can be compared with other imidazo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H7BrClN3/c10-7-6-8(11)12-3-4-14(6)9(13-7)5-1-2-5/h3-5H,1-2H2

InChI Key

USCCLMIFBNSGMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C3N2C=CN=C3Cl)Br

Origin of Product

United States

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